

6-Bromo-2-chloroquinoxaline: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-chloroquinoxaline**

Cat. No.: **B1281081**

[Get Quote](#)

Abstract

This in-depth technical guide provides a comprehensive overview of **6-Bromo-2-chloroquinoxaline**, a pivotal heterocyclic compound in modern medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. Detailed experimental protocols, safety information, and spectroscopic data are presented to support researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Strategic Importance of Quinoxaline Scaffolds

Quinoxaline, a bicyclic heteroaromatic compound formed from the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in drug discovery.^[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antibacterial, and antifungal properties.^{[1][2]} The strategic introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline core significantly modulates its electronic properties and provides reactive handles for further chemical transformations. This makes halogenated quinoxalines, like **6-Bromo-2-chloroquinoxaline**, highly valuable intermediates in the synthesis of complex organic molecules.^[3]

6-Bromo-2-chloroquinoxaline, in particular, offers two distinct reactive sites: the bromo group on the benzene ring and the chloro group on the pyrazine ring. This differential reactivity allows for selective and sequential functionalization, a key advantage in the design and synthesis of targeted molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective application in research and development.

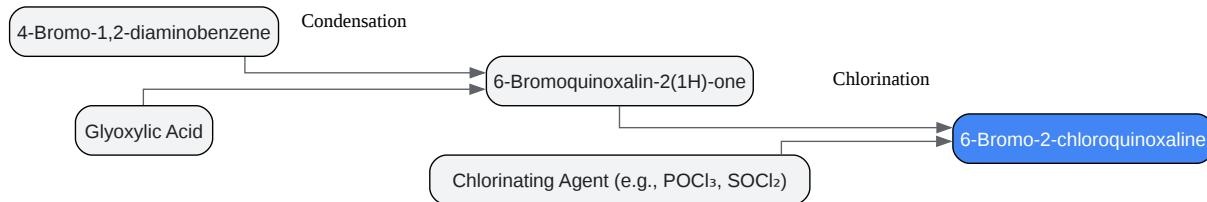
Property	Value	Source
CAS Number	55687-02-0	[4]
Molecular Formula	C ₈ H ₄ BrCIN ₂	[4][5]
Molecular Weight	243.49 g/mol	[4][5]
IUPAC Name	6-bromo-2-chloroquinoxaline	
Appearance	Solid	
Melting Point	150-152.5 °C	[6]
Boiling Point	312.5 °C at 760 mmHg	[6]
Purity	Typically ≥95%	

Synthesis and Reactivity

Synthetic Approaches

The synthesis of **6-Bromo-2-chloroquinoxaline** can be approached through various synthetic routes. A common strategy involves the condensation of a suitably substituted o-phenylenediamine with an α -dicarbonyl compound, followed by halogenation.

A generalized synthetic pathway is depicted below:

[Click to download full resolution via product page](#)

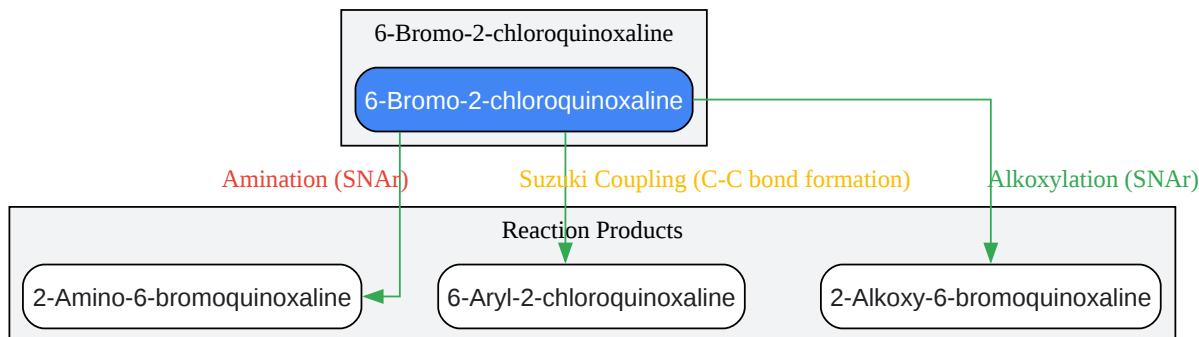
Caption: Generalized synthetic workflow for **6-Bromo-2-chloroquinoxaline**.

Reactivity Profile

The reactivity of **6-Bromo-2-chloroquinoxaline** is characterized by the distinct electrophilic nature of the carbon atoms bearing the chlorine and bromine substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring, which stabilizes the Meisenheimer complex intermediate.

Common transformations include:

- Nucleophilic Substitution of the Chloro Group: Reaction with amines, alcohols, and thiols to introduce diverse functionalities.
- Cross-Coupling Reactions: The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3]



[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **6-Bromo-2-chloroquinoxaline**.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of **6-Bromo-2-chloroquinoxaline** make it a valuable building block in the synthesis of a wide array of biologically active molecules.^[3] The quinoxaline core is a key pharmacophore in numerous compounds with therapeutic potential.

Examples of its application include the synthesis of:

- Kinase Inhibitors: The quinoxaline scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in cancer therapy.
- Antiviral Agents: Quinoxaline derivatives have shown promise as inhibitors of viral replication.^[1]
- Antimicrobial Agents: The incorporation of the **6-Bromo-2-chloroquinoxaline** moiety into larger molecules has led to the development of potent antibacterial and antifungal compounds.^[1]

The presence of chlorine in pharmaceuticals is a well-established strategy to enhance their efficacy and metabolic stability.^[7]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

Objective: To provide a foundational, step-by-step protocol for the substitution of the 2-chloro group with an amine.

Materials:

- **6-Bromo-2-chloroquinoxaline**
- Primary or secondary amine (1.1 equivalents)
- Aprotic polar solvent (e.g., DMF, DMSO)
- Base (e.g., K_2CO_3 , Et_3N) (2 equivalents)
- Reaction vessel with a magnetic stirrer and reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a solution of **6-Bromo-2-chloroquinoxaline** in the chosen solvent, add the amine and the base.
- Heat the reaction mixture to 80-100 °C under an inert atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base without strongly solvating the nucleophile. The base is essential to neutralize the HCl generated during the reaction.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of **6-Bromo-2-chloroquinoxaline**. While specific spectral data should be acquired for each batch, a general overview of expected signals is provided. Spectroscopic data for similar compounds can be found in various databases.^{[8][9]}

Technique	Expected Observations
^1H NMR	Aromatic protons in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.
^{13}C NMR	Signals corresponding to the eight carbon atoms of the quinoxaline core. The carbons attached to the halogens and nitrogens will be significantly deshielded.
IR	Characteristic absorptions for $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching vibrations of the aromatic system, as well as $\text{C}-\text{Br}$ and $\text{C}-\text{Cl}$ stretching frequencies.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl) isotopes.

Safety and Handling

6-Bromo-2-chloroquinoxaline is classified as harmful and an irritant. It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][10]
- Avoid inhalation of dust and contact with skin and eyes.[5][10]
- In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[11][12]
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[10]

Conclusion

6-Bromo-2-chloroquinoxaline is a highly versatile and valuable building block for synthetic organic chemists, particularly those in the field of drug discovery and materials science. Its distinct reactivity at two different positions allows for a wide range of chemical transformations, leading to the synthesis of complex and functionally diverse molecules. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in advanced research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. 55687-02-0 | MFCD09260998 | 6-Bromo-2-chloroquinoxaline [aaronchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. biosynce.com [biosynce.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 55687-02-0|6-Bromo-2-chloroquinoxaline|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [6-Bromo-2-chloroquinoxaline: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281081#6-bromo-2-chloroquinoxaline-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com